Cas no 1501011-63-7 (1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine)

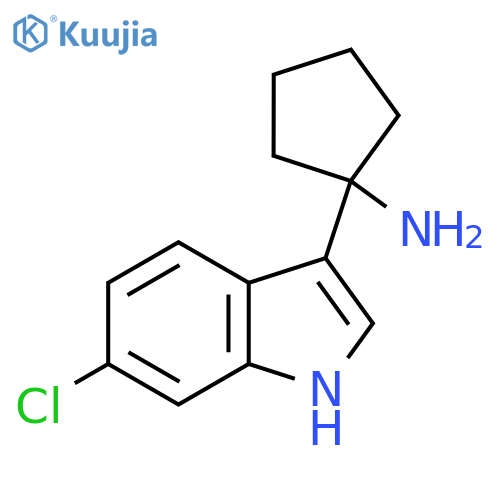

1501011-63-7 structure

商品名:1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine

- EN300-1995049

- 1501011-63-7

-

- インチ: 1S/C13H15ClN2/c14-9-3-4-10-11(8-16-12(10)7-9)13(15)5-1-2-6-13/h3-4,7-8,16H,1-2,5-6,15H2

- InChIKey: JFOMTEVXIZYRLU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)NC=C2C1(CCCC1)N

計算された属性

- せいみつぶんしりょう: 234.0923762g/mol

- どういたいしつりょう: 234.0923762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 41.8Ų

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1995049-1.0g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 1g |

$1286.0 | 2023-05-26 | ||

| Enamine | EN300-1995049-10.0g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 10g |

$5528.0 | 2023-05-26 | ||

| Enamine | EN300-1995049-1g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 1g |

$1286.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-0.5g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-5g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-0.1g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-0.25g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-2.5g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-0.05g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1995049-5.0g |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine |

1501011-63-7 | 5g |

$3728.0 | 2023-05-26 |

1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

1501011-63-7 (1-(6-chloro-1H-indol-3-yl)cyclopentan-1-amine) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量